molecular formula C42H72O14 B1671524 2-[[3,12-dihydroxy-4,4,8,10,14-pentamethyl-17-[6-methyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol CAS No. 22427-39-0

2-[[3,12-dihydroxy-4,4,8,10,14-pentamethyl-17-[6-methyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol

Katalognummer: B1671524
CAS-Nummer: 22427-39-0
Molekulargewicht: 801.0 g/mol
InChI-Schlüssel: YURJSTAIMNSZAE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ginsenoside Rg1 (CAS Registry Number: 22427-39-0) is a protopanaxatriol-type triterpenoid saponin and a primary active constituent of Panax ginseng . With a molecular formula of C42H72O14 and a molecular weight of 801.01 g/mol, this compound is characterized by its excellent water solubility and multiple hydroxyl groups, which contribute to its compatibility with polar solvents. As a certified reference material (CRM), this product is supplied as a neat solid, packaged in 50 mg quantities, and requires storage at 2-8°C to ensure stability. It is qualified and traceable to USP standards (1291672) and is produced in accordance with ISO 17034 and ISO/IEC 17025. In biomedical research, Ginsenoside Rg1 is recognized for its multifaceted pharmacological potential, particularly in the field of neuroscience. Its key mechanisms of action, elucidated in preclinical studies, include the significant inhibition of neuroinflammation by modulating critical pathways such as NF-κB, MAPK, and TLR4/NF-κB, leading to reduced production of pro-inflammatory cytokines like TNF-α and IL-1β. Furthermore, Rg1 exhibits potent antioxidant properties by enhancing the activity of endogenous enzymes like superoxide dismutase (SOD) and activating the Nrf2/ARE signaling pathway to bolster cellular defense against oxidative stress. It also promotes neuronal survival and regeneration by activating the BDNF-TrkB and PI3K/Akt signaling cascades, which support synaptic plasticity and inhibit apoptosis. Emerging research also points to its role in regulating cellular energy metabolism and enhancing autophagic pathways, such as the AMPK/mTOR axis, to help clear damaged proteins and organelles. These synergistic mechanisms underpin its investigation as a promising therapeutic candidate for neurodegenerative conditions, including Parkinson's and Alzheimer's disease, as well as for cardiovascular and metabolic disorders. This product is intended for use as a pharmaceutical secondary standard in quality control applications. It is suitable for pharma release testing, method development for qualitative and quantitative analyses, and other calibration requirements. This material is strictly For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Eigenschaften

IUPAC Name

2-[[3,12-dihydroxy-4,4,8,10,14-pentamethyl-17-[6-methyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H72O14/c1-20(2)10-9-13-42(8,56-37-34(52)32(50)30(48)25(19-44)55-37)21-11-15-40(6)28(21)22(45)16-26-39(5)14-12-27(46)38(3,4)35(39)23(17-41(26,40)7)53-36-33(51)31(49)29(47)24(18-43)54-36/h10,21-37,43-52H,9,11-19H2,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YURJSTAIMNSZAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CC(C4C3(CCC(C4(C)C)O)C)OC5C(C(C(C(O5)CO)O)O)O)C)O)C)OC6C(C(C(C(O6)CO)O)O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H72O14
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00865050
Record name 20-(Hexopyranosyloxy)-3,12-dihydroxydammar-24-en-6-yl hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00865050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

801.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Ginsenoside A2
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035857
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

22427-39-0
Record name Ginsenoside A2
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035857
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

194 - 196.5 °C
Record name Ginsenoside A2
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035857
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Arten von Reaktionen

Ginsenosid Rg1 durchläuft verschiedene chemische Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Analyse Chemischer Reaktionen

Types of Reactions

Ginsenoside Rg1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various ginsenoside derivatives, which may have different pharmacological properties .

Wissenschaftliche Forschungsanwendungen

Neuroprotective Effects

Mechanisms of Action:
Ginsenoside RG1 exhibits neuroprotective effects primarily through its ability to inhibit apoptosis in neuronal cells. Research indicates that RG1 can reduce the expression of pro-inflammatory cytokines and enhance anti-inflammatory responses, which is crucial in mitigating neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. Specifically, RG1 has been shown to activate signaling pathways like the brain-derived neurotrophic factor (BDNF) and protein kinase B (Akt), which play vital roles in neuronal survival and differentiation .

Case Studies:

  • Parkinson's Disease: A systematic review of preclinical studies demonstrated that RG1 significantly mitigates the loss of dopaminergic neurons in animal models of Parkinson's disease. The studies collectively reported an increase in tyrosine hydroxylase-positive cells, indicating enhanced neurogenesis .
  • Cognitive Impairment: Clinical trials have explored RG1's efficacy in treating vascular dementia and cognitive decline. Results showed improvements in cognitive functions linked to enhanced neuronal differentiation and proliferation induced by RG1 treatment .

Hematopoietic Function Restoration

Ginsenoside RG1 has been investigated for its role in restoring hematopoietic function, particularly in conditions like aplastic anemia. Studies reveal that RG1 can enhance the proliferation of hematopoietic stem cells by inhibiting mitochondrial apoptosis pathways mediated by Bax translocation .

Key Findings:

  • In a mouse model of aplastic anemia, treatment with RG1 led to increased counts of peripheral blood cells and improved overall hematopoietic function. The compound was found to significantly elevate the ratio of Bcl-2/Bax, indicating its protective effect against oxidative stress-induced cell death .

Anti-Aging and Cognitive Enhancement

RG1 has also been recognized for its potential anti-aging properties, particularly concerning cognitive decline associated with aging. Research indicates that RG1 enhances neural plasticity and promotes the proliferation of neural progenitor cells within the hippocampus .

Research Insights:

  • Studies have shown that RG1 treatment increases the expression of brain-derived neurotrophic factor and antioxidant enzymes, which are essential for synaptic formation and neuronal health . These findings suggest that RG1 may serve as a therapeutic agent for age-related cognitive disorders.

Summary Table of Ginsenoside RG1 Applications

Application AreaMechanism of ActionKey Findings
NeuroprotectionInhibition of apoptosis; modulation of inflammatory responsesEnhanced survival of dopaminergic neurons; improved cognitive functions
Hematopoietic FunctionInhibition of mitochondrial apoptosisIncreased blood cell counts; restoration of hematopoietic stem cell function
Anti-Aging/Cognitive HealthPromotion of neural plasticity; enhancement of neurogenesisIncreased expression of neurotrophic factors; potential treatment for dementia

Vergleich Mit ähnlichen Verbindungen

Neuroprotective Effects

Ginsenoside Rg1 vs. Rb1, Rd, and Re:

  • Rg1 uniquely enhances NSC proliferation and glial-like differentiation under oxidative stress (tert-butylhydroperoxide model) .
  • Rb1 and Rd show weaker neuroprotective effects in the same model, with Re primarily targeting antioxidant pathways .
  • Synergy: In Caenorhabditis elegans, Rg1 combined with Rb1 and Re in total ginsenosides (TGS) extends lifespan more effectively than individual compounds, suggesting synergistic anti-aging effects .

Key Pathways :

Compound Neuroprotective Mechanism Model/Reference
Rg1 Enhances antioxidant capacity, promotes NSC proliferation D-gal-induced aging rats
Rb1 Modulates sphingolipid metabolism AD mice
Re Antioxidant activity Oxidative stress models

Anti-Cancer Activity

Rg1 vs. Rb1 and Other Saponins :

  • Rb1 binds Na+/K+-ATPase α1 subunits to inhibit tumor growth, while Rg1 interacts with distinct residues (e.g., LEU214, LYS189) to block platelet activation .
  • Synergy : TGS exhibits stronger anti-oxidative effects than isolated Rg1, Rb1, or Re .

Comparative Efficacy in Cancer Models :

Compound Target Pathway Cancer Type Reference
Rg1 H3T3 phosphorylation, NF-κB TNBC
Rb1 Na+/K+-ATPase, AKT/ERK HepG2 (liver cancer)
Rg3 Thrombin inhibition Thrombosis-associated cancers

Anti-Inflammatory and Anti-Aging Effects

Rg1 vs. Rg3 :

  • Rg1 suppresses NLRP1 inflammasome components (IL-1β, IL-18) in Alzheimer’s disease models and activates PPARγ/HO-1 to reduce cerebral ischemia-reperfusion injury .

Lifespan Extension :

  • In C. elegans, Rg1 delays senescence but is less effective than TGS, highlighting the importance of multi-compound formulations .

Cardiovascular and Metabolic Effects

Rg1 vs. Rb1 and Notoginsenoside R1:

  • Rg1 reduces vascular hyperplasia by upregulating eNOS and SOD and inhibits calcium overload in cardiomyocytes .
  • Rb1 and notoginsenoside R1 show stronger anti-thrombotic effects, targeting thrombin and platelet aggregation .

Key Data :

Compound Cardiovascular Effect Mechanism Reference
Rg1 Reduces intracellular Ca²⁺ Inhibits CaSR signaling
Rb1 Anti-thrombotic Thrombin inhibition
Notoginsenoside R1 Anti-platelet aggregation Targets thrombosis

Pharmacokinetics and Bioavailability

  • Rg1 : Poor BBB penetration limits direct neuroprotection .
  • Rb1: Encapsulation in PLGA nanoparticles improves bioavailability (33.51 μg/mL in NPs vs. free form) .

Biologische Aktivität

Ginsenoside RG1, a prominent saponin derived from Panax ginseng, has garnered significant attention due to its diverse biological activities. This compound is known for its neuroprotective, anti-inflammatory, and anti-aging properties, making it a subject of extensive research. This article provides a comprehensive overview of the biological activities of Ginsenoside RG1, supported by data tables and case studies from various studies.

1. Neuroprotective Effects

Ginsenoside RG1 has been shown to exert protective effects on neuronal cells in various models of neurodegenerative diseases, particularly Parkinson's disease (PD) and ischemic stroke.

Case Study: Parkinson's Disease

A systematic review and meta-analysis indicated that Ginsenoside RG1 significantly mitigated the loss of dopaminergic neurons in animal models of PD. Out of 18 studies reviewed, 13 reported an increase in tyrosine hydroxylase (TH)-positive cells in the substantia nigra following RG1 treatment, suggesting enhanced neurogenesis and protection against neuronal damage .

Table 1: Effects of Ginsenoside RG1 on Neuronal Health

Study ReferenceModelKey Findings
PD ModelsIncreased TH-positive neurons
Ischemic StrokeReduced infarct volume and improved neurological function scores
Aging RatsRestored cognitive function and reduced senescence markers

2. Anti-Aging Properties

Recent studies have highlighted the ability of Ginsenoside RG1 to delay aging processes in cellular models. Research conducted on Saccharomyces cerevisiae (yeast) demonstrated that RG1 treatment decreased reactive oxygen species (ROS) production and apoptosis, thereby enhancing cell longevity .

Table 2: Anti-Aging Effects of Ginsenoside RG1

Parameter AssessedEffect Observed
Surface WrinklingDecreased
Stress ResistanceIncreased
ROS ProductionDecreased

3. Regulation of Hematopoietic Function

Ginsenoside RG1 has also been studied for its role in hematopoietic stem cell function. Research indicates that RG1 can restore hematopoietic function by inhibiting mitochondrial apoptosis pathways. It was found to enhance mitochondrial health and reduce oxidative stress markers in hematopoietic stem cells .

Key Findings:

  • Increased mitochondrial number.
  • Improved Bcl-2/Bax ratio.
  • Enhanced ATP production.

4. Effects on Periodontal Ligament Cells

A study focusing on human periodontal ligament cells revealed that Ginsenoside RG1 significantly promotes cell proliferation and enhances alkaline phosphatase activity, which is crucial for bone formation. The study utilized various assays to demonstrate that RG1 increases intracellular calcium levels and alters the cell cycle dynamics favorably towards proliferation .

Table 3: Biological Activity in Periodontal Cells

Concentration (μmol/L)Proliferation Index (%)ALP Activity (U/mL)
Control2010
0.013515
0.055020
0.14518

The biological activities of Ginsenoside RG1 are mediated through several mechanisms:

  • Neuroprotection : Enhances neurogenesis and reduces oxidative damage.
  • Cell Proliferation : Modulates cell cycle progression by decreasing the proportion of cells in the G1 phase while increasing those in the S phase.
  • Calcium Signaling : Alters intracellular calcium levels which are critical for various cellular functions.

Q & A

Basic: What are the established mechanisms of action for Ginsenoside Rg1 in preclinical models?

Answer:
Ginsenoside Rg1 exhibits diverse mechanisms depending on the biological context. Key pathways include:

  • AMPK activation : Demonstrated in anti-obesity studies using 3T3-L1 preadipocytes and high-fat diet (HFD) mice, where Rg1 reduced lipid accumulation via AMPK-mediated signaling .
  • Anti-thrombotic effects : Inhibition of platelet activation through modulation of intracellular calcium and nitric oxide pathways, as shown in in vitro platelet assays and arterial thrombosis models .
  • Neuroprotection : Activation of PI3K/Akt and Nrf2 pathways in oxidative stress models.

Methodological Guidance : Use pathway-specific inhibitors/activators (e.g., compound C for AMPK inhibition) and validate via Western blotting or qPCR. Prioritize dose-response experiments to establish efficacy thresholds.

Basic: What are the standard in vitro and in vivo models for evaluating Rg1’s pharmacological effects?

Answer:

  • In vitro :
    • 3T3-L1 adipocytes for metabolic studies .
    • Primary neurons or SH-SY5Y cells for neuroprotection assays.
  • In vivo :
    • HFD-induced obese mice for metabolic profiling .
    • Ischemia-reperfusion injury models (e.g., cerebral or cardiac) for evaluating protective effects.

Methodological Considerations : Ensure consistency in animal husbandry (e.g., diet, circadian rhythm) and validate phenotypic outcomes with histopathology or biochemical markers (e.g., serum lipid profiles).

Advanced: How should researchers design experiments to address contradictory findings in Rg1’s efficacy across studies?

Answer:
Contradictions often arise from variability in:

  • Dosage regimes : Optimize using pharmacokinetic (PK) studies to determine effective plasma concentrations.
  • Model specificity : Compare outcomes across multiple models (e.g., HFD vs. genetic obesity models).
  • Compound purity : Validate Rg1 purity via HPLC (>98%) and confirm structural identity with NMR .

Analytical Framework : Perform meta-analyses of existing data to identify confounding variables (e.g., species, administration route) and use multivariate regression to isolate critical factors .

Advanced: What methodologies are recommended for isolating and quantifying Rg1 from complex biological matrices?

Answer:

  • Isolation : Use preparative chromatography with C18 columns and competitive Langmuir adsorption isotherm models to optimize separation efficiency .
  • Quantification :
    • LC-MS/MS for high sensitivity in plasma/tissue samples.
    • Frontal analysis (FA) to determine adsorption parameters (e.g., G and b values) .

Data Validation : Include internal standards (e.g., deuterated Rg1) and report recovery rates. Use error bars (standard deviation) and statistical tests (e.g., t-tests) for reproducibility .

Basic: What safety protocols are essential for handling Ginsenoside Rg1 in laboratory settings?

Answer:

  • Personal protective equipment (PPE) : Chemical-resistant gloves, lab coats, and safety goggles .
  • Engineering controls : Local exhaust ventilation to minimize airborne exposure .
  • Emergency procedures : Immediate medical consultation for ingestion, with漱口 (mouth rinsing) recommended .

Documentation : Maintain safety data sheets (SDS) per GHS guidelines and conduct regular risk assessments .

Advanced: How can researchers investigate Rg1’s pharmacokinetic challenges, such as low oral bioavailability?

Answer:

  • Formulation strategies : Test nanoemulsions or liposomes to enhance solubility.
  • PK studies : Use LC-MS to measure plasma concentrations over time and calculate AUC (area under the curve).
  • Tissue distribution : Radiolabel Rg1 (e.g., ³H) for tracking in organs .

Statistical Rigor : Apply non-compartmental analysis (NCA) for PK parameters and use ANOVA for inter-group comparisons .

Basic: What strategies are effective for synthesizing existing literature on Rg1’s therapeutic potential?

Answer:

  • Systematic reviews : Use PRISMA guidelines to screen studies, focusing on in vivo efficacy and mechanistic depth .
  • Gap analysis : Identify understudied areas (e.g., long-term toxicity, drug interactions) using tools like VOSviewer for bibliometric mapping .

Critical Evaluation : Differentiate between hypothesis-driven studies and exploratory research to assess evidence quality .

Advanced: How can synergistic effects of Rg1 with other compounds be rigorously tested?

Answer:

  • Experimental design : Use factorial designs to test combinations (e.g., Rg1 + metformin) and calculate combination indices (CI) via the Chou-Talalay method .
  • Omics integration : Perform transcriptomics (RNA-seq) to identify co-regulated pathways.

Data Interpretation : Apply synergy heatmaps and principal component analysis (PCA) to visualize multi-compound interactions .

Basic: What chromatographic techniques are optimal for purifying Rg1 from Panax ginseng extracts?

Answer:

  • High-speed counter-current chromatography (HSCCC) : For high-purity isolation with minimal solvent use.
  • Parameters : Adjust mobile phase (e.g., ethyl acetate:butanol:water) and flow rate based on adsorption isotherms .

Validation : Confirm purity via melting point analysis and ¹H-NMR .

Advanced: What molecular techniques are recommended for elucidating Rg1’s downstream signaling targets?

Answer:

  • CRISPR/Cas9 knockout : Target candidate genes (e.g., AMPKα) to confirm functional roles.
  • Phosphoproteomics : Use TiO2 enrichment and LC-MS/MS to identify phosphorylation events .

Reproducibility : Deposit raw data in repositories like ProteomeXchange and adhere to MIAME guidelines .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.